molecular formula C22H29N5O3 B6418796 2-(4-(2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 1015543-92-6

2-(4-(2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

Cat. No.: B6418796
CAS No.: 1015543-92-6
M. Wt: 411.5 g/mol
InChI Key: UVTCJTWQAYAVIA-UHFFFAOYSA-N
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Description

2-(4-(2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a piperazine ring, and a 3,4-dimethoxyphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the attachment of the 3,4-dimethoxyphenyl group to the pyrazolo[1,5-a]pyrimidine core through a series of reactions, such as Friedel-Crafts acylation.

    Formation of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of the Ethanol Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-(2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanol: A simpler compound with similar functional groups.

    3,4-Dimethoxyphenethylamine: An analogue with a different core structure.

    N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide: Another related compound with an acetamide group.

Uniqueness

2-(4-(2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is unique due to its complex structure, which includes a pyrazolo[1,5-a]pyrimidine core, a piperazine ring, and a 3,4-dimethoxyphenyl group. This unique combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

2-[4-[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-15-13-20(26-9-7-25(8-10-26)11-12-28)27-22(23-15)16(2)21(24-27)17-5-6-18(29-3)19(14-17)30-4/h5-6,13-14,28H,7-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTCJTWQAYAVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCO)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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